Sub-Nanomolar KOR Antagonist Potency of 4-Me-PDTic in Functional GTPγS Assays
4-Me-PDTic demonstrates sub-nanomolar antagonist potency at the kappa opioid receptor (KOR). In a functional [35S]GTPγS binding assay using cloned human KOR, its calculated Ke value was 0.37 nM [1]. This places its potency in the sub-nanomolar range, a key differentiator for assays requiring high sensitivity to KOR blockade. This value represents a significant improvement over the parent compound, PDTic, which had a Ke of 1.2 nM in the same assay system, establishing the 4-methyl substitution as a critical determinant for enhanced potency [1].
| Evidence Dimension | Functional Antagonist Potency (Ke) |
|---|---|
| Target Compound Data | Ke = 0.37 nM |
| Comparator Or Baseline | Parent Compound (PDTic) Ke = 1.2 nM |
| Quantified Difference | 3.2-fold more potent (calculated as 1.2 / 0.37) |
| Conditions | [35S]GTPγS functional binding assay on cloned human kappa opioid receptors |
Why This Matters
The 3.2-fold improvement in potency over its parent compound reduces the amount of compound needed for effective KOR blockade, lowering material costs per experiment and minimizing potential off-target effects at higher concentrations.
- [1] Ondachi, P. W., Kormos, C. M., Runyon, S. P., Thomas, J. B., Mascarella, S. W., Decker, A. M., Navarro, H. A., Fennell, T. R., Snyder, R. W., & Carroll, F. I. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic). Journal of Medicinal Chemistry, 61(17), 7525–7545. View Source
